molecular formula C8H7BrO B125969 2-(2-Bromophenyl)acetaldehyde CAS No. 96557-30-1

2-(2-Bromophenyl)acetaldehyde

Cat. No. B125969
CAS RN: 96557-30-1
M. Wt: 199.04 g/mol
InChI Key: AXBFWAWZAFWFQW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)acetaldehyde is a brominated aromatic aldehyde that serves as an intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom ortho to the formyl group on the phenyl ring. This compound is related to other brominated aromatic compounds that have been studied for their potential applications in organic synthesis, luminescent properties, and as intermediates in the formation of more complex molecules.

Synthesis Analysis

The synthesis of 2-(2-Bromophenyl)acetaldehyde and its derivatives can be achieved through various methods. One approach involves the addition of chiral phenylacetaldehyde acetals to acylimines, which has been explored for the asymmetric synthesis of tetrahydroisoquinolines . Another method includes the reaction of β-oxodithioates with bromoacetaldehyde diethylacetal, followed by cyclization to yield thiophenes . Additionally, a facile synthesis of donor-substituted 2-(2-halophenyl)acetaldehyde acetals has been described, starting from vanillin and proceeding through a Wittig reaction and subsequent halogenation .

Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)acetaldehyde is not directly discussed in the provided papers. However, related bromophenyl compounds have been characterized using X-ray diffraction, revealing intermolecular interactions such as C-H...X (Cl, Br, π) and π-π interactions in their crystal structures . These structural insights can be extrapolated to understand the potential molecular interactions and conformations of 2-(2-Bromophenyl)acetaldehyde.

Chemical Reactions Analysis

2-(2-Bromophenyl)acetaldehyde can participate in various chemical reactions due to its reactive aldehyde group and the presence of the bromine atom. For instance, 2-bromobenzaldehydes have been used in palladium-catalyzed reactions with arylhydrazines to synthesize 1-aryl-1H-indazoles . The bromine atom in the ortho position can also influence the reactivity and selectivity of the compound in different chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromophenyl)acetaldehyde are not explicitly detailed in the provided papers. However, studies on similar brominated compounds have shown that they can exhibit interesting luminescent properties and behave like semiconductors with temperature-dependent conductivity . The presence of the bromine atom can also affect the photolysis and thermal decomposition pathways of bromoacetaldehydes, as seen in the study of bromoacetaldehyde's photolysis and thermal unimolecular decomposition .

Scientific Research Applications

Synthesis of CNS-Active Substances

  • 2-(2-Bromophenyl)acetaldehyde is used in the synthesis of epoxybenzoxocines, compounds that have potential applications in central nervous system (CNS) active substances (Wünsch, 1991).

Asymmetric Synthesis of Tetrahydroisoquinolines

  • This compound is also crucial in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, demonstrating its importance in stereoselective organic synthesis (Wünsch & Nerdinger, 1995).

Enantioselective Synthesis in Alkaloid Production

  • It plays a role in the enantioselective synthesis of aza-quaternary carbon derivatives, serving as a precursor for the synthesis of some alkaloids such as hinckdentine A (Li et al., 2011).

Synthesis of Hydrogenated Benzazepinones

  • The compound is involved in the synthesis of hydrogenated 2-benzazepin-1-ones, which are potential building blocks for the synthesis of homochiral 2-benzazepines (Quick & Wünsch, 2015).

Regioselective Synthesis of Acetaldehyde Acetals

  • It is used in the regioselective synthesis of donor-substituted acetaldehyde acetals, highlighting its versatility in organic synthesis (Wünsch & Nerdinger, 1995).

Reagent for Carboxylic Acid Protection

  • 2-(2-Aminophenyl)-acetaldehyde dimethyl acetal, a related compound, serves as a novel reagent for the protection of carboxylic acids, demonstrating the compound's utility in synthetic chemistry (Arai et al., 1998).

Safety And Hazards

2-(2-Bromophenyl)acetaldehyde is classified as Acute Tox. 4 Oral according to the GHS classification system . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

As 2-(2-Bromophenyl)acetaldehyde is used in various fields of research and industry, future directions could include further exploration of its properties and potential applications.

Relevant Papers Unfortunately, there is limited information available on the relevant papers for 2-(2-Bromophenyl)acetaldehyde .

properties

IUPAC Name

2-(2-bromophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBFWAWZAFWFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465415
Record name 2-(2-bromophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)acetaldehyde

CAS RN

96557-30-1
Record name 2-(2-bromophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.11 grams (0.045 mole) of 2-(2-bromophenyl)ethanol in 35 milliliters of methylene chloride was added to a stirred suspension of 14.62 grams (0.063 mole) of pyridinium chlorochromate in 75 milliliters of methylene chloride at ambient temperature whereupon a slightly exothermic reaction took place with the formation of a black reaction mixture. Stirring was continued for 15 hours at ambient temperature; then 150 milliliters of ether was added and the mixture filtered through silica gel on a pad of celite. The insoluble residue was washed with 100 milliliters of ether, filtered, the ether solutions combined and the solvents evaporated on a rotary evaporator to recover as residue, 8.0 grams (90 percent) of the desired 2-(2-bromophenyl)acetaldehyde intermediate as an oil. The oil had an Rf of 0.6 on silica gel when eluted with one percent methanol in chloroform.
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
14.62 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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